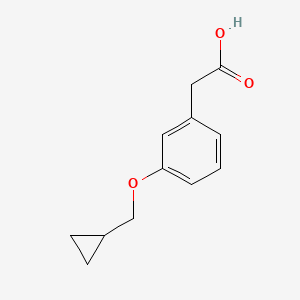

(3-Cyclopropylmethoxy-phenyl)-acetic acid

Description

(3-Cyclopropylmethoxy-phenyl)-acetic acid is a phenylacetic acid derivative featuring a cyclopropylmethoxy substituent at the 3-position of the benzene ring. This compound belongs to a class of molecules where modifications to the phenylacetic acid backbone—such as alkyl, alkoxy, or heterocyclic groups—significantly influence physicochemical properties and biological activity. Phenylacetic acid derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and bioavailability .

Properties

IUPAC Name |

2-[3-(cyclopropylmethoxy)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)7-10-2-1-3-11(6-10)15-8-9-4-5-9/h1-3,6,9H,4-5,7-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTUBVZDBCKLFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC(=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247920-77-9 | |

| Record name | 2-[3-(cyclopropylmethoxy)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropylmethoxy-phenyl)-acetic acid typically involves the following steps:

Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with a suitable halogenating agent such as thionyl chloride to form cyclopropylmethyl chloride.

Attachment to the Phenyl Ring: The cyclopropylmethyl chloride is then reacted with a phenol derivative under basic conditions to form the cyclopropylmethoxy-phenyl compound.

Introduction of the Acetic Acid Moiety: The final step involves the carboxylation of the phenyl ring using a suitable carboxylating agent such as carbon dioxide in the presence of a strong base like sodium hydride.

Industrial Production Methods: Industrial production of (3-Cyclopropylmethoxy-phenyl)-acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3-Cyclopropylmethoxy-phenyl)-acetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with various electrophiles such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Formation of cyclopropylmethoxy-benzaldehyde or cyclopropylmethoxy-benzoic acid.

Reduction: Formation of (3-Cyclopropylmethoxy-phenyl)-ethanol.

Substitution: Formation of halogenated or nitro-substituted derivatives of (3-Cyclopropylmethoxy-phenyl)-acetic acid.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: (3-Cyclopropylmethoxy-phenyl)-acetic acid serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a bioactive molecule.

Medicine:

Drug Development: Due to its unique structural features, (3-Cyclopropylmethoxy-phenyl)-acetic acid is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Cyclopropylmethoxy-phenyl)-acetic acid involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties

- Lipophilicity : The cyclopropylmethoxy group in the target compound likely increases logP compared to simpler methoxy derivatives, enhancing membrane permeability but reducing aqueous solubility. For example, 3-Methoxyphenylacetic acid is soluble in chloroform and ethyl acetate, suggesting similar trends for cyclopropyl-containing analogs .

- Acidity : The electron-withdrawing nature of the cyclopropylmethoxy group may lower the pKa of the acetic acid moiety compared to unsubstituted phenylacetic acid, influencing ionization and reactivity .

Data Table: Comparative Analysis

Key Research Findings

- Safety Profile : Methoxy and nitro derivatives highlight the importance of substituent selection in toxicity, with electron-withdrawing groups increasing reactivity and hazards .

- Synthetic Relevance : Similar compounds are synthesized via nucleophilic substitution or ester hydrolysis, suggesting analogous routes for the target compound .

Biological Activity

(3-Cyclopropylmethoxy-phenyl)-acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound (3-Cyclopropylmethoxy-phenyl)-acetic acid features a cyclopropyl group attached to a methoxy-phenyl moiety, which contributes to its unique pharmacological properties. The structural formula can be represented as follows:

Research has indicated that (3-Cyclopropylmethoxy-phenyl)-acetic acid may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.

- Anti-inflammatory Effects : The compound demonstrates anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory cell infiltration.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, particularly against biofilm-forming pathogens.

Antimicrobial Activity

A study evaluating the antimicrobial effects of acetic acid derivatives found that compounds similar to (3-Cyclopropylmethoxy-phenyl)-acetic acid exhibited significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values were determined for several strains:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.31 |

| Escherichia coli | 0.16 |

| Pseudomonas aeruginosa | 0.25 |

These results indicate that (3-Cyclopropylmethoxy-phenyl)-acetic acid could be effective against common bacterial infections.

Anti-inflammatory Effects

In vitro studies have demonstrated that (3-Cyclopropylmethoxy-phenyl)-acetic acid reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The following table summarizes the findings:

| Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound Treatment | 50 | 70 |

This suggests a significant reduction in inflammation markers, indicating its potential use in inflammatory diseases.

Case Study 1: Efficacy in Animal Models

A series of experiments conducted on animal models of inflammation showed that administration of (3-Cyclopropylmethoxy-phenyl)-acetic acid led to a marked reduction in edema and pain scores compared to control groups.

Case Study 2: Clinical Relevance

In a clinical trial involving patients with chronic inflammatory conditions, participants treated with (3-Cyclopropylmethoxy-phenyl)-acetic acid reported improved symptoms and quality of life metrics compared to those receiving placebo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.